ABCG2 Inhibition Potency: Extrapolated Structure–Activity Relationship (SAR) Advantage Over Unsubstituted Indole Analog
In the phenylurea indole chemotype, extending the π-system via N-alkylation consistently enhances ABCG2 inhibitory activity and abolishes unwanted ABCB1 (P-glycoprotein) inhibition [1]. The target compound carries a 2-methoxyethyl substituent on the indole nitrogen, a moiety that in the closely related series (compounds 3c–3f of Ye et al., 2023) contributed to sub-micromolar ABCG2 IC50 values and complete selectivity over ABCB1. While direct IC50 data for this exact compound are not publicly available, class-level SAR indicates it is predicted to be significantly more potent than the unsubstituted indole analog 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, which lacks the N-alkyl extension and therefore presents a reduced π-system.
| Evidence Dimension | ABCG2 inhibitory potency (extrapolated from SAR) |
|---|---|
| Target Compound Data | Predicted IC50 < 1 µM based on class SAR for N-alkylated phenylurea indole derivatives with extended π-systems |
| Comparator Or Baseline | 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea (unsubstituted indole); no ABCG2 IC50 reported but expected to be >10-fold weaker based on the π-extension SAR established by Ye et al. (2023) |
| Quantified Difference | >10-fold predicted improvement in ABCG2 inhibition |
| Conditions | In vitro ABCG2-overexpressing H460/MX20 cell mitoxantrone accumulation assay (class reference) |
Why This Matters
Procuring the N-alkylated compound maximizes the probability of achieving potent, selective ABCG2 inhibition without ABCC1 interference, a critical prerequisite for multidrug resistance reversal studies.
- [1] Ye GJ, et al. Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. Bioorganic Chemistry. 2023;135:106481. View Source
